

2-Bromo-5-hydroxybenzonitrile: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-5-hydroxybenzonitrile**

Cat. No.: **B120245**

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Shanghai, China – December 22, 2025 – **2-Bromo-5-hydroxybenzonitrile** is a highly functionalized aromatic compound that serves as a crucial intermediate in the synthesis of a wide range of complex organic molecules. Its unique trifunctional nature, featuring a nitrile group, a hydroxyl group, and a bromine atom on a benzene ring, offers a versatile platform for medicinal chemists and researchers in drug discovery and materials science. This document provides a detailed overview of its applications, key reactions, and experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromo-5-hydroxybenzonitrile** is presented in the table below.

Property	Value
Molecular Formula	C ₇ H ₄ BrNO
Molecular Weight	198.02 g/mol
Appearance	Off-white to pale yellow powder
CAS Number	189680-06-6
Solubility	Soluble in ethanol, ethers, and other organic solvents. ^[1]

Applications in Organic Synthesis

2-Bromo-5-hydroxybenzonitrile is a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and dyes.^[2] The three distinct functional groups on the aromatic ring can be selectively targeted to build molecular complexity.

- The Bromine Atom: The carbon-bromine bond is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide variety of substituents at the 2-position of the benzonitrile ring.
- The Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation or O-arylation to introduce ether linkages, a common motif in many biologically active molecules.
- The Nitrile Group: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, further expanding the synthetic possibilities.

A key application of this building block is in the synthesis of kinase inhibitors. For instance, substituted indoles, which are core structures in many kinase inhibitors, can be synthesized using precursors derived from **2-Bromo-5-hydroxybenzonitrile**. A notable example is the potential use in the synthesis of GSK2606414, a potent and selective inhibitor of the PERK (Protein kinase R-like endoplasmic reticulum kinase).

Key Synthetic Transformations and Protocols

This section details experimental protocols for key reactions involving **2-Bromo-5-hydroxybenzonitrile**, providing researchers with a practical guide for its utilization.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide. This reaction is particularly useful for introducing alkynyl moieties onto the benzonitrile scaffold.

Protocol: Synthesis of 5-Hydroxy-2-(trimethylsilylethynyl)benzonitrile

This protocol describes the Sonogashira coupling of **2-Bromo-5-hydroxybenzonitrile** with ethynyltrimethylsilane.

Materials:

- **2-Bromo-5-hydroxybenzonitrile**
- Ethynyltrimethylsilane
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Triethylamine (Et_3N)
- Anhydrous tetrahydrofuran (THF)

Procedure:

- To a dried Schlenk flask under an inert atmosphere (e.g., argon), add **2-Bromo-5-hydroxybenzonitrile** (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
- Add anhydrous, degassed THF to the flask.
- Add triethylamine (2.0 eq) followed by ethynyltrimethylsilane (1.2 eq) via syringe.
- Stir the reaction mixture at room temperature for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
- Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Quantitative Data:

Reactant	Product	Catalyst System	Solvent	Temp.	Time (h)	Yield (%)
2-Bromo-5-hydroxybenzonitrile	5-Hydroxy-2-(trimethylsilylthynyl)benzonitrile	Pd(PPh ₃) ₂ Cl ₂ /CuI	THF/Et ₃ N	RT	18	~85-95 (estimated)

Suzuki Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. This reaction is instrumental in synthesizing biaryl compounds, which are prevalent in many pharmaceutical agents.

Protocol: Synthesis of 2-Aryl-5-hydroxybenzonitrile

This protocol provides a general procedure for the Suzuki coupling of **2-Bromo-5-hydroxybenzonitrile** with various arylboronic acids.

Materials:

- 2-Bromo-5-hydroxybenzonitrile**
- Arylboronic acid (e.g., phenylboronic acid)
- Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
- Potassium carbonate (K₂CO₃)
- 1,4-Dioxane
- Water

Procedure:

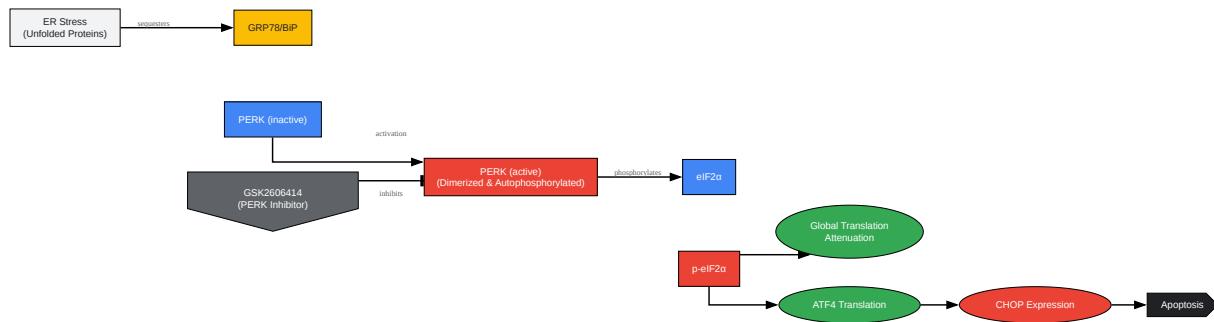
- In a round-bottom flask, combine **2-Bromo-5-hydroxybenzonitrile** (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
- Add a 4:1 mixture of 1,4-dioxane and water.
- De-gas the mixture by bubbling argon through the solution for 15-20 minutes.
- Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.
- Monitor the reaction by TLC.
- After completion, cool the reaction to room temperature and add water.
- Extract the product with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Quantitative Data:

Arylboronic Acid	Product	Catalyst	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
Phenylboronic acid	5-Hydroxy-[1,1'-biphenyl]-2-carbonitrile	Pd(PPh ₃) ₄	K ₂ CO ₃	Dioxane/H ₂ O	85	16	~80-90 (estimate d)
4-Methoxyphenylboronic acid	5-Hydroxy-4'-methoxy-[1,1'-biphenyl]-2-carbonitrile	Pd(PPh ₃) ₄	K ₂ CO ₃	Dioxane/H ₂ O	85	16	~75-85 (estimate d)

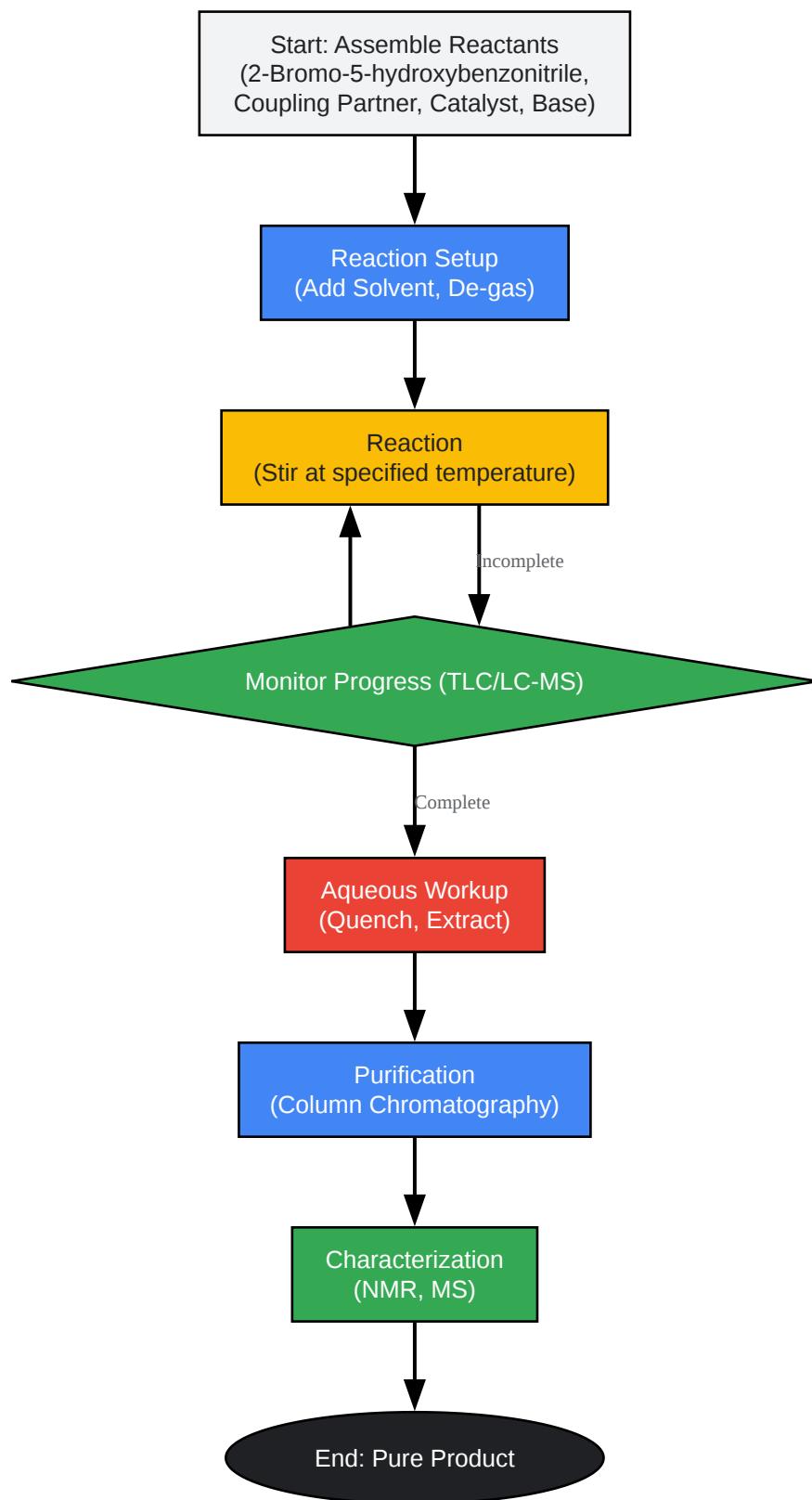
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the PERK signaling pathway, a target for inhibitors synthesized from **2-Bromo-5-hydroxybenzonitrile**, and a general experimental workflow for a cross-coupling reaction.



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Caption: The PERK branch of the Unfolded Protein Response (UPR) signaling pathway.



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Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

2-Bromo-5-hydroxybenzonitrile is a valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of complex molecules for the pharmaceutical and materials science industries. The provided protocols for Sonogashira and Suzuki couplings serve as a starting point for researchers to explore the rich chemistry of this compound.

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